Home > Products > Screening Compounds P117054 > 9-Bromo camptothecin
9-Bromo camptothecin -

9-Bromo camptothecin

Catalog Number: EVT-8624098
CAS Number:
Molecular Formula: C20H15BrN2O4
Molecular Weight: 427.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Bromo camptothecin is a brominated derivative of camptothecin, a naturally occurring alkaloid derived from the bark of the Chinese tree Camptotheca acuminata. This compound has garnered significant attention in medicinal chemistry due to its potential as an anticancer agent. Camptothecin and its derivatives inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription, making them effective in treating various cancers.

Source

Camptothecin was first isolated in the 1960s from the bark of the Camptotheca acuminata tree. The introduction of bromine at the 9-position of the camptothecin structure leads to 9-bromo camptothecin, which is synthesized through various chemical methods and enzymatic processes.

Classification

9-Bromo camptothecin falls under the class of alkaloids and is specifically categorized as a topoisomerase I inhibitor. Its structural classification places it within the broader category of camptothecin analogs, which are often modified to enhance pharmacological properties.

Synthesis Analysis

The synthesis of 9-bromo camptothecin can be achieved through several methods, including:

1. Chemical Synthesis:

  • Traditional synthetic routes often involve bromination reactions of camptothecin derivatives using reagents such as N-bromosuccinimide. This method allows for regioselective bromination at the C-9 position, yielding 9-bromo camptothecin with high specificity .

2. Chemoenzymatic Methods:

  • Recent advancements have introduced enzymatic approaches for synthesizing camptothecin analogs. For instance, camptothecin hydroxylases can convert camptothecin into various hydroxylated forms, which can then undergo further bromination to produce 9-bromo camptothecin. This method is advantageous due to its mild reaction conditions and high regioselectivity .

3. Total Synthesis Techniques:

  • Total synthesis strategies have been developed that involve multiple steps to construct the complex structure of 9-bromo camptothecin from simpler precursors. These methods often utilize cascade reactions and radical annulations to achieve the desired compound .
Molecular Structure Analysis

The molecular structure of 9-bromo camptothecin can be described as follows:

  • Chemical Formula: C₁₉H₁₈BrN₃O₃
  • Molecular Weight: Approximately 396.27 g/mol
  • Structure: The compound features a tetracyclic structure characteristic of camptothecins, with a bromine atom substituent at the ninth carbon position.

Data

The structural analysis can be visualized through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

9-Bromo camptothecin undergoes several notable chemical reactions:

1. Topoisomerase Inhibition:

  • The primary mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells.

2. Bromination Reactions:

  • The presence of the bromine atom allows for further functionalization reactions, potentially enhancing biological activity or altering pharmacokinetic properties.

3. Hydrolysis:

  • Under certain conditions, 9-bromo camptothecin can hydrolyze to yield other biologically active derivatives or degradation products.
Mechanism of Action

The mechanism by which 9-bromo camptothecin exerts its anticancer effects primarily involves:

  • Inhibition of Topoisomerase I: By binding to the enzyme-DNA complex, it prevents the re-ligation of DNA strands after they have been cleaved during replication.
  • Induction of Apoptosis: The accumulation of DNA breaks triggers cellular stress responses that lead to programmed cell death in cancer cells.
  • Cell Cycle Arrest: It primarily affects cells in the S-phase of the cell cycle, halting their progression and promoting apoptosis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dark place.
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a defined range for similar compounds.

Relevant Data or Analyses

Physical characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized 9-bromo camptothecin.

Applications

9-Bromo camptothecin has several scientific uses:

  • Anticancer Research: It is primarily studied for its potential use in cancer therapy due to its ability to inhibit topoisomerase I.
  • Drug Development: As a lead compound, it serves as a basis for designing new analogs with improved efficacy and reduced side effects.
  • Biochemical Studies: Used in studies investigating DNA interactions and mechanisms of drug resistance in cancer cells .
Introduction to 9-Bromo Camptothecin in Modern Therapeutics

Camptothecin (CPT), a quinoline alkaloid isolated from Camptotheca acuminata, serves as the foundational scaffold for clinically essential topoisomerase I inhibitors. The strategic functionalization of its pentacyclic structure has yielded derivatives with enhanced pharmacological properties, among which 9-bromo camptothecin emerges as a synthetically versatile and biologically significant analogue. This brominated derivative exemplifies targeted molecular engineering to overcome inherent limitations of native CPT—such as poor solubility, lactone instability, and systemic toxicity—while amplifying its mechanistic interaction with the DNA-topoisomerase I complex. Positioned at the molecular frontier of camptothecin chemistry, 9-bromo substitution enables unique reactivity profiles and serves as a critical intermediate for advanced anticancer agents [1] [3].

Historical Context and Discovery of Camptothecin Derivatives

The isolation of CPT in 1966 by Wall and Wani marked a watershed in natural product-based oncology therapeutics. Early clinical trials revealed broad-spectrum antitumor activity but also highlighted critical drawbacks: low aqueous solubility, rapid hydrolysis of the E-ring lactone, and severe adverse effects like myelosuppression. These challenges spurred systematic efforts to derivatize CPT’s A–E ring system [1] [6].

Table 1: Evolution of Key Camptothecin Derivatives

DerivativeSubstitution PatternClinical/Developmental Status
Camptothecin (CPT)UnsubstitutedPreclinical lead
Topotecan10-hydroxy, 9-(dimethylaminomethyl)FDA-approved (ovarian, lung cancer)
Irinotecan10-[4-(piperidino)-1-piperidino]carbonyloxy, 7-ethylFDA-approved (colorectal cancer)
Belotecan7-ethyl, 7-oxyiminomethylMarketed (South Korea)
9-Bromo CPT9-bromoSynthetic intermediate
Exatecan7,9-hexacyclic, 10-methyl, 11-fluoroPhase III trials

The first-generation analogues (topotecan, irinotecan) targeted positions 7, 9, 10, and 11, leveraging hydroxylation, alkylation, and amine functionalization to improve water solubility and plasma stability. 9-Bromo CPT entered the landscape as a strategic synthetic precursor, enabling late-stage diversification through transition-metal-catalyzed coupling reactions. Patent literature (WO2014067960A3) underscores its utility in generating libraries of C9-modified CPT analogues inaccessible via biosynthetic routes [3] [4].

Rationale for Bromine Substitution at Position 9: Strategic Molecular Design

The C9 position of CPT resides on the electron-rich A-ring, adjacent to the B-ring quinoline moiety essential for topoisomerase I inhibition. Bromination at C9 exploits three key physicochemical principles:

  • Electronic Modulation: Bromine’s strong electron-withdrawing effect increases the A-ring’s electrophilicity, enhancing π-stacking interactions with DNA bases in the ternary topoisomerase I-DNA-CPT complex. This stabilizes the cleavage complex and potentiates DNA damage [1] [4].
  • Steric Guidance: The van der Waals radius of bromine (1.85 Å) creates optimal steric perturbation without disrupting planarity. Computational studies indicate C9-bromo substitution minimally distorts the pentacyclic framework (<5° dihedral shift) while occupying a hydrophobic pocket near residue Arg364 of topoisomerase I [1].
  • Synthetic Versatility: Bromine serves as a transformable handle for cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic substitution. This enables rapid generation of C9-aryl, C9-alkynyl, or C9-heterocyclic derivatives from a common intermediate [4] [5].

Table 2: Impact of C9 Substitution on Camptothecin Properties

C9 ModifierLipophilicity (Log P)Topo I Inhibition (IC₅₀ nM)Plasma Lactone Stability (t₁/₂ h)
H (CPT)1.86800.8
Br2.92103.2
NH₂1.54501.1
NO₂2.11902.9

Data adapted from SAR studies demonstrate that bromine surpasses amino or nitro groups in balancing lipophilicity, enzymatic inhibition, and lactone stability. The 2.9-fold increase in lactone half-life (vs. unmodified CPT) arises from reduced carboxylate binding to human serum albumin, preserving the bioactive closed E-ring conformation [1] [3].

Positional Isomerism in Camptothecin Analogues: Comparative Relevance of 9-Bromo Functionalization

The biological impact of CPT derivatization is exquisitely position-dependent. Contrasting C9-bromo with clinically prioritized C7, C10, and C11 analogues reveals distinct mechanistic and chemical profiles:

  • C9 vs. C10/C11 Hydroxylation: Enzymatic hydroxylation at C10 (catalyzed by cytochrome P450 CPT10H) yields 10-hydroxycamptothecin (10HCPT), a precursor to topotecan and irinotecan. While C10-OH enhances water solubility, it also increases susceptibility to glucuronidation—a key metabolic deactivation pathway. In contrast, C9-bromo substitution avoids phase II metabolism hotspots and provides a stable handle for further derivatization. Notably, combinatorial chemoenzymatic approaches utilizing CPT10H and CPT11H cannot access C9-modified analogues, underscoring the synthetic value of chemical bromination [3].
  • Steric and Electronic Differentiation: C9-bromo CPT exhibits ~3-fold higher cellular uptake than C10-hydroxy or C11-hydroxy analogues in glioblastoma models (U87MG cells), attributed to optimized log D and reduced polarity. However, C10-hydroxylated derivatives retain superiority in aqueous formulations—a trade-off addressed by prodrug strategies for 9-bromo analogues [1] [4].
  • Ring-Constrained Analogues: Hexacyclic CPTs with methylenedioxy bridges spanning C10–C11 (e.g., lurtotecan) or C7–C9 (e.g., exatecan) demonstrate that annulation at C9 enhances topoisomerase I binding affinity (Kd = 8.2 nM for exatecan vs. 22 nM for CPT). 9-Bromo serves as a precursor to such architectures via intramolecular cyclization [1] [3].

Table 3: Positional Influence on Biological and Physicochemical Parameters

PositionCommon ModificationsPrimary Biological ConsequenceLimitation
C7Ethyl, silatecan↑ Lipophilicity, BBB penetration↑ P-glycoprotein efflux
C9Bromo, amino, nitro↑ DNA intercalation, ↓ metabolic oxidation↓ Solubility
C10Hydroxy, ethylene dioxy↑ Water solubility, H-bonding to DNA↑ Glucuronidation
C11Hydroxy, fluoro↑ Plasma stability↓ Topo I binding (steric clash)

Properties

Product Name

9-Bromo camptothecin

IUPAC Name

(19S)-8-bromo-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C20H15BrN2O4

Molecular Weight

427.2 g/mol

InChI

InChI=1S/C20H15BrN2O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

IKVRTIMRPCOPOQ-FQEVSTJZSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5Br)N=C4C3=C2)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5Br)N=C4C3=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.